molecular formula C9H7BrN2O B1384425 5-Bromo-2-(1H-imidazol-2-yl)phenol CAS No. 1282516-66-8

5-Bromo-2-(1H-imidazol-2-yl)phenol

Cat. No. B1384425
CAS RN: 1282516-66-8
M. Wt: 239.07 g/mol
InChI Key: DMARJHVWFFDMSN-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-imidazol-2-yl)phenol, also known as 5-bromo-2-phenylimidazole, is an organic compound belonging to the class of imidazoles. It is a colorless solid with a melting point of 145-147 °C. 5-Bromo-2-(1H-imidazol-2-yl)phenol is a versatile building block for the synthesis of biologically active compounds and has been used in a variety of applications, such as in the synthesis of drugs, natural products, and agrochemicals.

Scientific Research Applications

Antibacterial Applications

The imidazole ring, which is a core structure in 5-Bromo-2-(1H-imidazol-2-yl)phenol, is known for its antibacterial properties. This compound can be utilized in the synthesis of new antibacterial agents that target resistant strains of bacteria. The presence of the bromine atom may enhance these properties by facilitating the binding of the molecule to bacterial enzymes or proteins, thus disrupting their function .

Antifungal Applications

Similar to its antibacterial uses, 5-Bromo-2-(1H-imidazol-2-yl)phenol can also be applied in antifungal drug development. The imidazole moiety is effective against a range of fungal species, and modifications to the phenol group can lead to compounds with increased potency and selectivity for fungal targets .

Anticancer Research

Imidazole derivatives have shown promise in anticancer research. The electron-rich nature of the imidazole ring, combined with a brominated phenol group, could interact with DNA or proteins associated with cancer cell proliferation. Researchers can explore this compound as a potential scaffold for developing novel chemotherapeutic agents .

Anti-inflammatory Agents

The imidazole ring is a common feature in many anti-inflammatory drugs. 5-Bromo-2-(1H-imidazol-2-yl)phenol could serve as a precursor for the synthesis of compounds that modulate inflammatory pathways, potentially leading to new treatments for conditions like arthritis or asthma .

Antioxidant Properties

Phenolic compounds are well-known antioxidants. The combination of a phenol group with an imidazole ring could yield a compound with strong antioxidant capabilities, useful in research focused on oxidative stress and its role in various diseases .

Development of Diagnostic Agents

The bromine atom in 5-Bromo-2-(1H-imidazol-2-yl)phenol can be utilized in the development of diagnostic agents. Bromine is a heavy atom that can be detected using various imaging techniques, making this compound a potential candidate for use in imaging studies to diagnose or monitor the progression of diseases .

properties

IUPAC Name

5-bromo-2-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARJHVWFFDMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736320
Record name 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1H-imidazol-2-yl)phenol

CAS RN

1282516-66-8
Record name 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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